Benzyl 3-sulfanylpropanoate
Description
Benzyl 3-sulfanylpropanoate (CAS: 16850-00-3) is an organic compound with the molecular formula C₁₀H₁₂O₂S and a molecular mass of 196.264 g/mol . It is a benzyl ester derivative of 3-mercaptopropanoic acid (3-sulfanylpropanoic acid), characterized by a thiol (-SH) group on the propanoate chain. Its IUPAC name is phenylmethyl 3-sulfanylpropanoate, and it is also referred to as 3-mercaptopropionic acid benzyl ester .
The compound is structurally defined by a benzene ring (C₆H₅) attached via an ester linkage to a three-carbon chain terminating in a sulfhydryl group.
Properties
CAS No. |
16850-00-3 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
benzyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI Key |
DFMOIQHWZVGRSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
Synonyms |
3-Mercaptopropionic acid benzyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 3-sulfanylpropanoate belongs to the broader class of benzyl esters and thiol-containing compounds. Below is a detailed comparison with structurally analogous molecules, focusing on molecular properties, functional groups, and applications.
Comparison with Other Benzyl Esters
Table 1: Structural and Physical Properties of Benzyl Esters
Key Observations :
- Functional Group Influence: The -SH group in this compound distinguishes it from other benzyl esters like benzyl benzoate or benzyl acetate, which lack sulfur. This group enhances nucleophilic reactivity, making it useful in thiol-ene click chemistry or as a reducing agent.
- Mass and Polarity : The sulfur atom increases molecular mass compared to benzyl acetate (196 vs. 150 g/mol) and likely reduces water solubility due to the hydrophobic -SH group.
- Applications: Benzyl benzoate is widely used in scabies treatment (87% cure rate in clinical trials ), whereas this compound’s applications are less documented but may involve niche synthetic roles.
Comparison with Thiol-Containing Compounds
Table 2: Thiol Derivatives and Their Properties
Key Observations :
- Ester vs. Acid: Unlike 3-mercaptopropionic acid, this compound’s ester group reduces acidity (pKa of -SH ~10 vs. carboxylic acid’s ~5) and alters solubility.
- Stability : The benzyl ester may offer improved stability over free thiols, which are prone to oxidation.
Q & A
Q. Advanced
- SAR Studies: Replace the benzyl group with substituted aryl rings (e.g., 4-methoxybenzyl) to modulate lipophilicity.
- Thiol Bioisosteres: Substitute –SH with –SeH or –NH₂ to alter redox potential.
- Click Chemistry: Introduce triazole moieties via CuAAC for enhanced stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) validate these modifications .
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